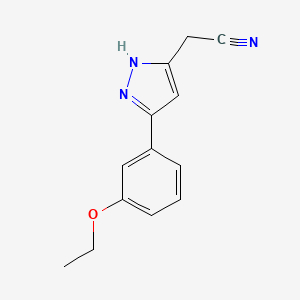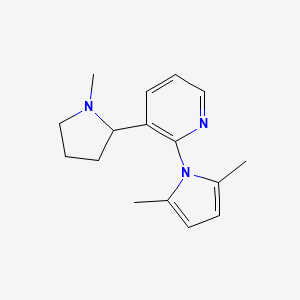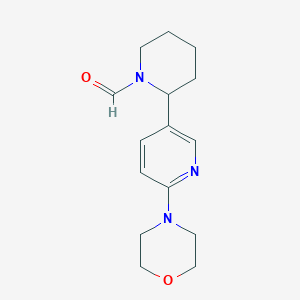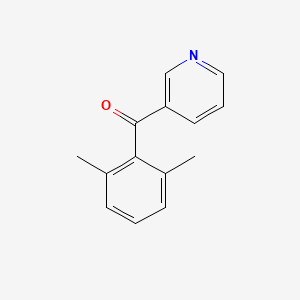
2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルは、ピラゾール環にエトキシフェニル基とアセトニトリル基が置換した有機化合物です。
2. 製法
合成経路と反応条件
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルの合成は、一般的にピラゾール環の形成に続き、エトキシフェニル基とアセトニトリル基が導入されます。一般的な方法の1つは、ヒドラジン誘導体とβ-ケトエステルを環化させてピラゾール環を形成し、その後、目的の置換基を導入するためにさらに官能基化を行うことです。反応条件は、収率と純度を最適化するために、触媒や特定の溶媒を使用することがよくあります。
工業生産方法
この化合物の工業生産には、収率とコスト効率の高さを確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、反応パラメータを正確に制御するための連続フロー反応器や自動システムの使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the ethoxyphenyl and acetonitrile groups. One common method is the cyclization of hydrazine derivatives with β-ketoesters, followed by further functionalization to introduce the desired substituents. The reaction conditions often involve the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
反応の種類
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルは、以下のを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物に酸化される可能性があります。
還元: 還元反応によって、ニトリル基をアミンに変換することができます。
置換: 適切な条件下では、エトキシ基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや触媒存在下での水素などの還元剤を使用できます。
置換: エトキシドナトリウムや他の求核剤などの試薬を用いて、求核置換反応を行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により酸化物が生成される場合があり、還元によりアミンが生成される場合があります。
科学的研究の応用
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用の研究や生化学的アッセイにおける潜在的なリガンドとして使用できます。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ材料の製造に使用できます。
作用機序
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。ピラゾール環は活性部位と相互作用することができ、エトキシフェニル基は結合親和性を高める可能性があります。アセトニトリル基は、さらなる化学修飾に関与することができ、この化合物をさまざまな用途で汎用性のあるものにします。
6. 類似の化合物との比較
類似の化合物
3-メトキシフェニルアセトニトリル: 構造は似ていますが、エトキシ基ではなくメトキシ基を持っています。
ベンゼンアセトニトリル: ピラゾール環とエトキシ基が欠けており、より単純な構造をしています。
チアゾール: 環構造に硫黄原子を含んでおり、異なる化学的特性を持っています。
独自性
3-(3-エトキシフェニル)-1H-ピラゾール-5-イル)アセトニトリルは、ピラゾール環にエトキシフェニル基とアセトニトリル基が組み合わされているため、独自です。この構造は、反応性と安定性のバランスを提供し、研究や産業におけるさまざまな用途に適しています。
類似化合物との比較
Similar Compounds
3-Methoxyphenylacetonitrile: Similar in structure but with a methoxy group instead of an ethoxy group.
Benzeneacetonitrile: Lacks the pyrazole ring and ethoxy group, making it less complex.
Thiazoles: Contain a sulfur atom in the ring structure, offering different chemical properties.
Uniqueness
2-(5-(3-Ethoxyphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to its combination of a pyrazole ring with an ethoxyphenyl and acetonitrile group. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C13H13N3O |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
2-[3-(3-ethoxyphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H13N3O/c1-2-17-12-5-3-4-10(8-12)13-9-11(6-7-14)15-16-13/h3-5,8-9H,2,6H2,1H3,(H,15,16) |
InChIキー |
SVQDEBUEMYPDCD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11809434.png)




![2-(3,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809464.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809470.png)
![7-Ethoxy-2-methylbenzo[d]thiazole](/img/structure/B11809483.png)
